Tap-GP-RP

Descripción general

Descripción

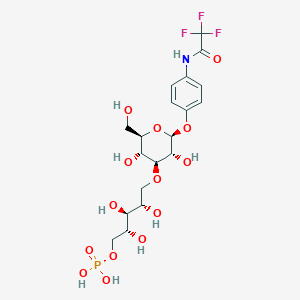

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate is a complex chemical compound with a molecular formula of C19H27F3NO14P and a molecular weight of 581.391 . This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl groups, ether groups, and a secondary amide group .

Métodos De Preparación

The synthesis of 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate involves multiple steps, including the formation of the trifluoroacetamide group and the glycosylation of ribitol. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate can be compared with similar compounds such as:

4-Acetamidophenyl-1-O-glucopyranosylribitol-1’-phosphate: Lacks the trifluoro group, which may affect its chemical properties and biological activities.

4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1’-sulfate:

Actividad Biológica

Tap-GP-RP is a compound derived from the Tap efflux pump, which plays a significant role in multidrug resistance in various bacterial species, particularly in Mycobacterium tuberculosis. This article explores the biological activity of this compound, focusing on its mechanisms, effects on drug resistance, and potential therapeutic applications.

Overview of Tap Efflux Pumps

Efflux pumps are integral membrane proteins that extrude a wide variety of substrates, including antibiotics, out of bacterial cells. The Tap efflux pump, specifically identified in Mycobacterium tuberculosis, is crucial for maintaining cellular homeostasis and contributing to antibiotic resistance. Studies have shown that disruption of the Tap pump leads to significant changes in bacterial morphology and viability, indicating its essential role in bacterial physiology .

The biological activity of this compound involves several mechanisms:

- Substrate Specificity : this compound exhibits broad substrate specificity, actively extruding various compounds including antibiotics like tetracycline and acriflavine. This activity is vital for bacterial survival under antibiotic pressure .

- Gene Expression Regulation : Inactivation of the tap gene has been shown to trigger a general stress response in Mycobacterium bovis BCG, leading to altered gene expression patterns associated with cell wall biosynthesis. This suggests that toxic substrates may accumulate when the efflux pump is inhibited .

- Intrinsic Drug Resistance : The overexpression of the tap gene correlates with increased resistance to multiple antibiotics, highlighting its role as a key player in intrinsic drug resistance mechanisms .

Case Study 1: Impact on Antibiotic Susceptibility

A study examining M. bovis BCG strains with disrupted tap genes found that these mutants exhibited increased susceptibility to common antibiotics. The results indicated that the efflux mechanism was compromised, allowing higher intracellular concentrations of antibiotics .

| Strain Type | Antibiotic Tested | Susceptibility Change |

|---|---|---|

| Wild-type | Tetracycline | Resistant |

| tap Disruption | Tetracycline | Sensitive |

| Wild-type | Acriflavine | Resistant |

| tap Disruption | Acriflavine | Sensitive |

Case Study 2: Morphological Changes

Research has documented significant morphological changes in tap mutant strains when cultured under stress conditions. These changes include alterations in cell shape and size, which were linked to impaired cell wall synthesis due to the accumulation of toxic metabolites .

Potential Therapeutic Applications

Given its role in drug resistance, targeting the Tap efflux pump could provide a novel approach for enhancing the efficacy of existing antibiotics. Strategies may include:

- Inhibitors of Tap Activity : Developing small molecules that inhibit Tap function could restore sensitivity to antibiotics in resistant strains.

- Combination Therapies : Utilizing Tap inhibitors alongside standard antibiotic treatments may enhance therapeutic outcomes for patients with drug-resistant infections.

Propiedades

IUPAC Name |

[(2R,3S,4S)-5-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxan-4-yl]oxy-2,3,4-trihydroxypentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F3NO14P/c20-19(21,22)18(30)23-8-1-3-9(4-2-8)36-17-15(29)16(14(28)12(5-24)37-17)34-6-10(25)13(27)11(26)7-35-38(31,32)33/h1-4,10-17,24-29H,5-7H2,(H,23,30)(H2,31,32,33)/t10-,11+,12+,13-,14+,15+,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRYUTMXHQQGOQ-DVWQOSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2C(C(C(C(O2)CO)O)OCC(C(C(COP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3NO14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152103 | |

| Record name | 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118349-78-3 | |

| Record name | 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118349783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoroacetamidophenyl-1-O-glucopyranosylribitol-1'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.